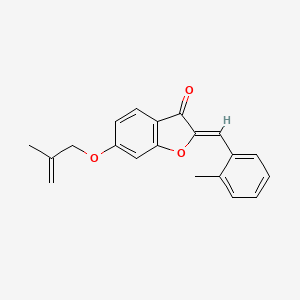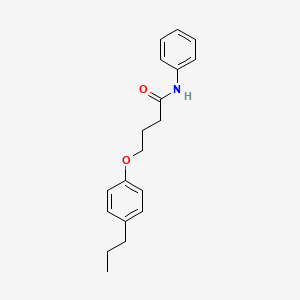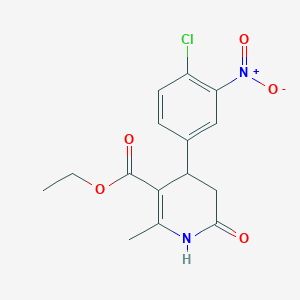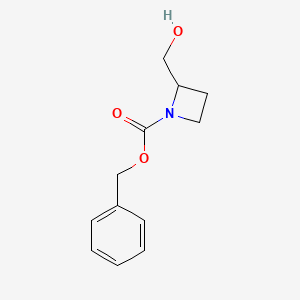
Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, azetidines are known to participate in a variety of reactions. For instance, they can undergo [2 + 2] photocycloaddition reactions with imines, a process known as the aza Paternò–Büchi reaction .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 221.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved resources.
Aplicaciones Científicas De Investigación
Synthesis of Novel Azetidine Analogs
Research indicates that Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate has been used in the synthesis of novel azetidine analogs. For instance, Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, using a process that involves benzylamine and yields 1-benzyl-2-carbomethoxy-4-methyl-azetidine (Soriano, Podraza, & Cromwell, 1980).
Practical Process for Azetidine Derivatives
Miller et al. (2003) described a practical and convenient synthesis of azetidine-3-carboxylic acid, which involved the high-yield cyclization of diethylbis(hydroxymethyl)malonate and benzylamine (Miller et al., 2003).
Development of S1P1 Agonists
Pan et al. (2013) discovered a series of alkoxyimino derivatives as S1P1 agonists through de novo design, which led to the development of compounds such as Siponimod, incorporating benzyl azetidine-3-carboxylic acid derivatives (Pan et al., 2013).
Synthesis of Tyrosyl Peptidomimetics
Mandal, Cabell, and McMurray (2005) explored the synthesis of tyrosyl peptidomimetics through the acid-catalyzed N(1)–C(4) ring opening of azetidine-2-ones, which involved benzyl-protected intermediates (Mandal, Cabell, & McMurray, 2005).
Enantioselective Biotransformations
Leng et al. (2009) demonstrated enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles, showing efficient production of azetidine-2-carboxylic acids and their amide derivatives with high enantiomeric excess (Leng et al., 2009).
Glycosidase Inhibitory Activity
Lawande et al. (2015, 2017) synthesized azetidine iminosugars from d-glucose, one of which exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger. This demonstrates the potential biological applications of compounds derived from this compound (Lawande et al., 2015) (Lawande et al., 2017).
Safety and Hazards
While specific safety and hazard information for “Benzyl 2-(hydroxymethyl)azetidine-1-carboxylate” is not available, general safety measures for handling chemicals should be followed. These include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
benzyl 2-(hydroxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-8-11-6-7-13(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFQXCNTSZHKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)
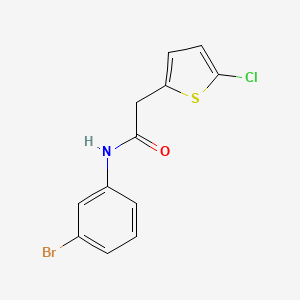
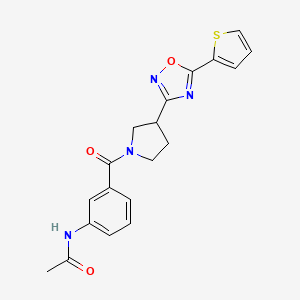
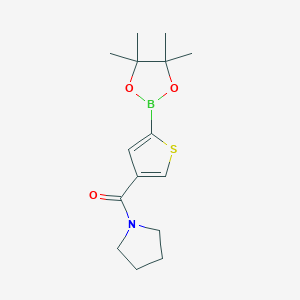
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)
